REACTION_CXSMILES
|
[C:1]([C:3]1[C:11]2[CH:10]=[CH:9][S:8][C:7]=2[C:6]([O:12]C)=[CH:5][CH:4]=1)#[N:2].C([S-])C.[Na+].C(OCC)(=O)C.Cl>CN(C=O)C>[C:1]([C:3]1[C:11]2[CH:10]=[CH:9][S:8][C:7]=2[C:6]([OH:12])=[CH:5][CH:4]=1)#[N:2] |f:1.2|
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=2SC=CC21)OC
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
C(C)[S-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with brine (3 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The acquired material thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified via medium pressure liquid chromatography
|
Type
|
WASH
|
Details
|
eluting with 30% ethyl acetate/70% hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=2SC=CC21)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 414 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |